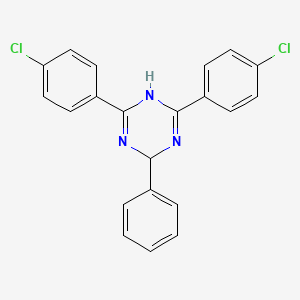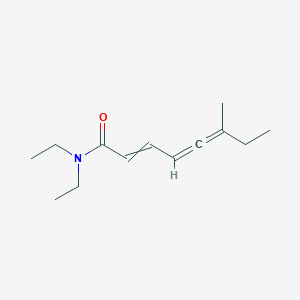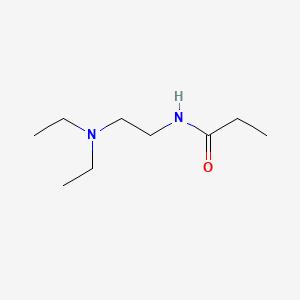
Propanamide, N-(2-(diethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(2-(diethylamino)ethyl)- is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a diethylaminoethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanamide, N-(2-(diethylamino)ethyl)- can be synthesized through several methods. One common approach involves the reaction of propanoic acid with diethylaminoethylamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the removal of water.
Industrial Production Methods
In an industrial setting, the production of propanamide, N-(2-(diethylamino)ethyl)- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, leading to the formation of propanoic acid and diethylaminoethylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Various nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Propanoic acid and diethylaminoethylamine.
Reduction: The corresponding amine.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanamide, N-(2-(diethylamino)ethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amide bond formation and hydrolysis.
Industry: The compound can be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of propanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in dipole-dipole interactions due to the presence of the amide group. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide with a propanamide group.
N-ethylpropanamide: An amide with an ethyl group attached to the nitrogen.
N,N-dimethylpropanamide: An amide with two methyl groups attached to the nitrogen.
Uniqueness
Propanamide, N-(2-(diethylamino)ethyl)- is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical properties and reactivity compared to simpler amides. This structural feature makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63224-20-4 |
|---|---|
Fórmula molecular |
C9H20N2O |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]propanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12) |
Clave InChI |
ZJJAQVISALRGCN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


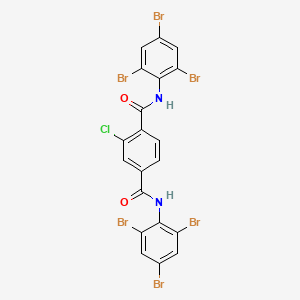
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
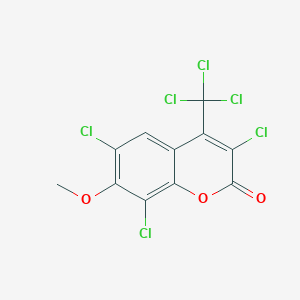
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
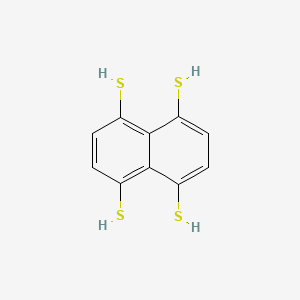
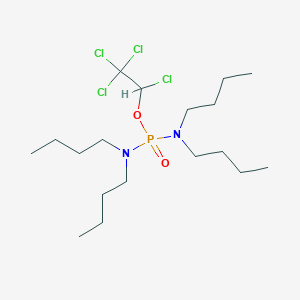
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)

![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)
![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)
![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
